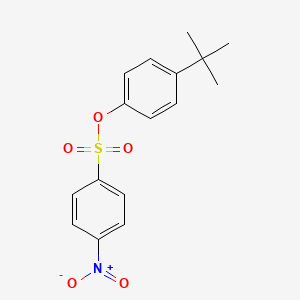
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate, also known as TNBS, is a sulfonating agent that is commonly used in the field of biochemistry and molecular biology. This compound has been widely used in various research applications due to its ability to selectively react with primary amines, making it an indispensable tool for protein modification and quantification.
Mecanismo De Acción
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate reacts selectively with primary amines in proteins, resulting in the formation of a stable covalent bond. This reaction occurs through the formation of a nitrenium ion intermediate, which reacts with the primary amine to form a covalent bond. The reaction is highly selective, as only primary amines react with (4-Tert-butylphenyl) 4-nitrobenzenesulfonate, while secondary and tertiary amines do not.
Biochemical and Physiological Effects:
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate has no known biochemical or physiological effects on living organisms. However, it is important to handle (4-Tert-butylphenyl) 4-nitrobenzenesulfonate with care, as it is a strong oxidizing agent and can cause skin and eye irritation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate has several advantages for lab experiments, including its high selectivity for primary amines, its ability to form stable covalent bonds with proteins, and its ease of use. However, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate has some limitations, including its potential to cause protein denaturation, its sensitivity to pH and temperature, and its potential to interfere with other assays that use primary amines.
Direcciones Futuras
There are several future directions for the use of (4-Tert-butylphenyl) 4-nitrobenzenesulfonate in research. One potential area of application is in the development of new protein quantification assays that are more sensitive and specific than current methods. Another potential area of application is in the modification of antibodies for use in immunoassays. Finally, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate could be used in the development of new enzyme activity assays that are more accurate and reliable than current methods.
Conclusion:
In conclusion, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate is a sulfonating agent that is widely used in the field of biochemistry and molecular biology. It has several advantages for lab experiments, including its high selectivity for primary amines and its ability to form stable covalent bonds with proteins. However, it also has some limitations, including its potential to cause protein denaturation and its sensitivity to pH and temperature. Despite these limitations, (4-Tert-butylphenyl) 4-nitrobenzenesulfonate remains an indispensable tool for protein modification and quantification, and its use in research is likely to continue to expand in the future.
Métodos De Síntesis
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate can be synthesized by reacting p-tert-butylphenol with nitric acid and sulfuric acid. The reaction produces a mixture of nitrophenols, which are then separated and purified by recrystallization. The final product is obtained by treating the purified nitrophenol with sulfuric acid and sodium nitrite.
Aplicaciones Científicas De Investigación
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate has been widely used in various research applications, including protein quantification, enzyme activity measurement, and antibody production. (4-Tert-butylphenyl) 4-nitrobenzenesulfonate can selectively react with primary amines in proteins, resulting in the formation of a stable covalent bond. This reaction can be used to quantify the amount of protein in a sample, as well as to measure the activity of enzymes that contain primary amines. (4-Tert-butylphenyl) 4-nitrobenzenesulfonate can also be used to modify antibodies, resulting in increased sensitivity and specificity in immunoassays.
Propiedades
IUPAC Name |
(4-tert-butylphenyl) 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-16(2,3)12-4-8-14(9-5-12)22-23(20,21)15-10-6-13(7-11-15)17(18)19/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNOQGVWDQGOCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Tert-butylphenyl) 4-nitrobenzenesulfonate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

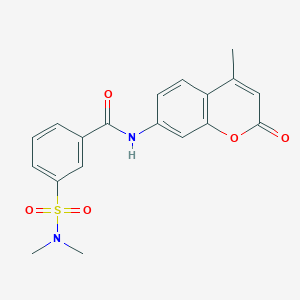

![N-methyl-N-[2-(2-methylphenoxy)ethyl]-2-(4-oxoquinazolin-3-yl)acetamide](/img/structure/B7480055.png)
![[4-(3-Methylphenyl)piperazin-1-yl]-(1-methylpyrazol-4-yl)methanone](/img/structure/B7480056.png)
![N-[3-[(4-chlorophenyl)sulfamoyl]-4-methylphenyl]-4-oxo-3H-phthalazine-1-carboxamide](/img/structure/B7480059.png)
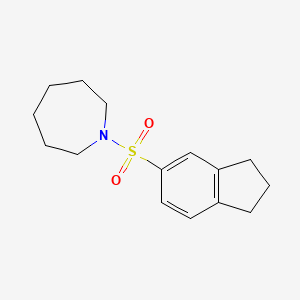
![(2,5-Dimethylfuran-3-yl)-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7480067.png)
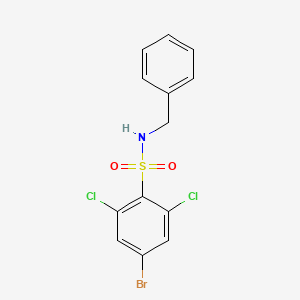
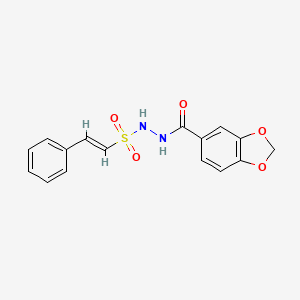
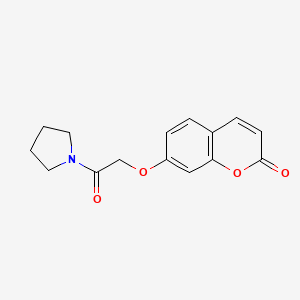
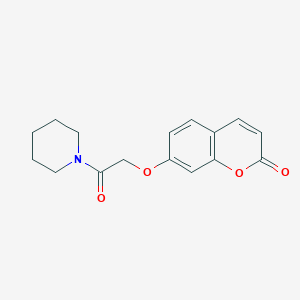
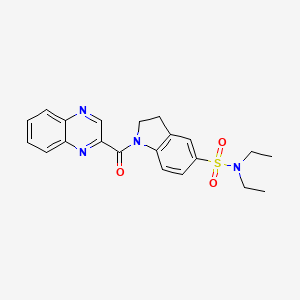
![[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl] 4-[(2-cyanoacetyl)amino]benzoate](/img/structure/B7480116.png)
![N-(3-cyanophenyl)-2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetamide](/img/structure/B7480130.png)